N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c1-15-12-21(27-24-19-8-4-5-9-20(19)31-25(29)23(15)24)26-22(28)14-30-18-11-10-16-6-2-3-7-17(16)13-18/h2-13H,14H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFKPHSXTCMSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Cytotoxicity and Mechanism
- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide demonstrated significant cytotoxicity against HeLa cells (IC₅₀ = 3.16 µM/mL), comparable to cisplatin. The morpholinoethyl group may enhance cellular uptake or target interaction .
Physicochemical Properties
- VU0453661 (pyridin-3-yl analog) has a lower molecular weight (279.2 g/mol) than the target compound (396.4 g/mol), which may influence solubility or bioavailability .
- Dibutylamino Analog: The dibutylamino substituent increases hydrophobicity (logP ~4.2 estimated), contrasting with the target compound’s naphthalenyloxy group, which balances hydrophobicity and aromatic interactions .
Q & A
Basic: What are the optimal synthetic routes for N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide, and how can reaction conditions be controlled to enhance yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of chromeno-pyridine and naphthyloxy acetic acid precursors. Key steps include:
- Coupling Reactions : Amide bond formation between the chromeno-pyridine amine and naphthyloxy acetic acid using coupling agents like EDCI or DCC in anhydrous dichloromethane .
- Reaction Optimization : Control of temperature (60–80°C for reflux), solvent choice (DMF or THF for polar intermediates), and catalyst use (e.g., DMAP for acyl transfer) to minimize side products .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) while maintaining >85% yield .
Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to ensure >98% purity .
Basic: Which spectroscopic methods are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm for chromeno-pyridine and naphthalene moieties) and acetamide NH (δ 9.8–10.2 ppm). Discrepancies in integration ratios signal impurities .
- ¹³C NMR : Confirms carbonyl groups (C=O at δ 165–170 ppm) and quaternary carbons in the fused ring system .
- IR Spectroscopy : Detects amide C=O stretch (~1667 cm⁻¹) and aromatic C-H bending (~830 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 457.15) and fragments (e.g., cleavage at the acetamide bond) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N values (±0.3% tolerance) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and validates spatial proximity of protons (e.g., naphthyloxy to chromeno-pyridine ring) .
- X-ray Crystallography : Provides definitive bond lengths/angles, especially for the chromeno-pyridine core, to refine computational models .
- DFT Calculations : Re-optimizes molecular geometry using solvent models (e.g., PCM for DMSO) to align theoretical IR/NMR with experimental data .
- Variable-Temperature NMR : Assesses dynamic effects (e.g., rotational barriers in the acetamide group) .
Advanced: What strategies are employed to investigate the structure-activity relationships (SAR) of this compound's bioactivity?
Methodological Answer:
- Analog Synthesis :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the naphthalene 6-position to test π-π stacking interactions with enzyme active sites .
- Scaffold Modification : Replace chromeno-pyridine with quinazolinone to assess core flexibility .
- Biological Assays :
- Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization assays .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS in cancer cell lines (e.g., HeLa) .
- QSAR Modeling : Correlate logP, polar surface area, and steric parameters with activity using partial least squares regression .
Advanced: What computational approaches are used to model the interaction of this compound with biological targets like enzymes?
Methodological Answer:
- Molecular Docking (AutoDock Vina) :
- Target Selection : Prioritize kinases (PDB: 1M17) based on structural homology to chromeno-pyridine-binding proteins .
- Pose Validation : Compare docked conformations with crystallographic ligands (RMSD <2.0 Å) .
- Molecular Dynamics (GROMACS) :
- Simulation Conditions : 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability (e.g., H-bond retention between acetamide and Asp831 of EGFR) .
- Free Energy Calculations (MM/PBSA) : Estimate ΔG binding (-42.5 ± 3.2 kJ/mol) to rank analogs .
- Pharmacophore Mapping (Phase) : Identify critical features (e.g., hydrogen bond acceptors at the pyridinone oxygen) for virtual screening .
Advanced: How do solvent polarity and pH influence the compound's stability and reactivity in biological assays?
Methodological Answer:
- Solvent Effects :
- Polar Solvents (DMSO) : Enhance solubility (>10 mM) but may promote hydrolysis of the acetamide bond at 37°C over 48 hours .
- Nonpolar Solvents (DCM) : Stabilize the compound during synthesis but reduce bioavailability in aqueous media .
- pH-Dependent Stability :
- Acidic Conditions (pH 2–4) : Protonate the pyridinone oxygen, increasing susceptibility to nucleophilic attack (e.g., t₁/₂ = 6 hours at pH 2) .
- Neutral/Basic Conditions (pH 7–9) : Favor deprotonation, enhancing stability (t₁/₂ >72 hours) but reducing membrane permeability .
- Biological Buffer Optimization : Use PBS (pH 7.4) with 0.1% Tween-80 to balance solubility and stability for in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
